molecular formula C17H15F3N4O2S B2829951 1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 852168-74-2

1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2829951
CAS RN: 852168-74-2
M. Wt: 396.39
InChI Key: LPJMRDVMAWQGQQ-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall structure and reactivity of the molecule.


Chemical Reactions Analysis

The trifluoromethyl group can affect the chemical reactions of the compound. For instance, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethyl group is known to have a significant impact on these properties. For example, it can increase the acidity of compounds and lower their basicity .

Scientific Research Applications

Synthesis and Characterization

Chemotherapeutic Potential

Pyrimido[4,5-d]pyrimidine derivatives have been investigated for their chemotherapeutic use. A notable study demonstrated the potential of these compounds as chemotherapeutic agents, suggesting that analogues and structurally similar compounds might also hold therapeutic value (Nagarajan et al., 1997). This could imply that the specified compound, by virtue of its structural similarities, may be of interest in the development of novel chemotherapeutic agents.

Material Science and Supramolecular Chemistry

In the realm of material science and supramolecular chemistry, derivatives of pyrimido[4,5-d]pyrimidines have been utilized to form novel crown-containing hydrogen-bonded supramolecular assemblies. These structures are of significant interest due to their potential applications in nanotechnology and molecular electronics. For instance, the formation of 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions has been documented, underscoring the versatility of these compounds in creating intricate molecular architectures (Fonari et al., 2004).

Urease Inhibition Activity

The urease inhibition activity of pyrido[1,2-a]pyrimidine derivatives has been explored, revealing that some compounds exhibit significant activity. This suggests a potential application in designing urease inhibitors, which could have implications in treating diseases related to urease activity, such as certain types of ulcers and urinary tract infections (Rauf et al., 2010).

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of the trifluoromethyl group, it could be of interest in the development of new pharmaceuticals or other chemically active compounds .

properties

IUPAC Name

1,3,7-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-9-21-13-12(15(25)24(3)16(26)23(13)2)14(22-9)27-8-10-5-4-6-11(7-10)17(18,19)20/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJMRDVMAWQGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=CC(=CC=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

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